molecular formula C16H18FN3O2 B5296719 2-(4-fluorophenyl)-4-[6-(methoxymethyl)pyrimidin-4-yl]morpholine

2-(4-fluorophenyl)-4-[6-(methoxymethyl)pyrimidin-4-yl]morpholine

Cat. No.: B5296719
M. Wt: 303.33 g/mol
InChI Key: OGHYISPHHRLCQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-4-[6-(methoxymethyl)pyrimidin-4-yl]morpholine is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-4-[6-(methoxymethyl)pyrimidin-4-yl]morpholine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via an alkylation reaction using methoxymethyl chloride in the presence of a base.

    Formation of the Morpholine Ring: The morpholine ring can be formed through a cyclization reaction involving an appropriate diol and ammonia or a primary amine.

    Attachment of the Fluorophenyl Group: The final step involves the coupling of the fluorophenyl group to the morpholine ring, which can be achieved through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-4-[6-(methoxymethyl)pyrimidin-4-yl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-fluorophenyl)-4-[6-(methoxymethyl)pyrimidin-4-yl]morpholine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-4-[6-(methoxymethyl)pyrimidin-4-yl]morpholine involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling processes.

    DNA Interaction: The compound may interact with DNA, influencing gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-4-[6-(methoxymethyl)pyrimidin-4-yl]morpholine
  • 2-(4-bromophenyl)-4-[6-(methoxymethyl)pyrimidin-4-yl]morpholine
  • 2-(4-methylphenyl)-4-[6-(methoxymethyl)pyrimidin-4-yl]morpholine

Uniqueness

2-(4-fluorophenyl)-4-[6-(methoxymethyl)pyrimidin-4-yl]morpholine is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

2-(4-fluorophenyl)-4-[6-(methoxymethyl)pyrimidin-4-yl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2/c1-21-10-14-8-16(19-11-18-14)20-6-7-22-15(9-20)12-2-4-13(17)5-3-12/h2-5,8,11,15H,6-7,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHYISPHHRLCQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=NC=N1)N2CCOC(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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